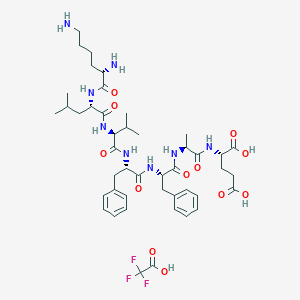

Amyloid b-Protein (16-22) Trifluoroacetate

Description

Significance of Amyloid-β in Neurodegenerative Research

Amyloid-β (Aβ) peptide is a central molecule in the study of neurodegenerative diseases, most notably Alzheimer's disease. pnas.org In Alzheimer's, the dysregulation and subsequent aggregation of Aβ peptides lead to the formation of extracellular senile plaques, one of the primary pathological features found in the brain. pnas.orgfrontiersin.org These plaques, along with neurofibrillary tangles, are implicated in a cascade of events that includes neuronal dysfunction, synaptic loss, and ultimately, cognitive decline. rsc.orgaip.org

The Aβ peptide is derived from the proteolysis of a larger transmembrane protein called the amyloid precursor protein (APP). acs.org The specific cleavage of APP can result in Aβ peptides of varying lengths, with Aβ(1-40) and Aβ(1-42) being the most common isoforms. Aβ(1-42) is considered more prone to aggregation and is a major component of amyloid plaques. pnas.org Research has established a strong correlation between the accumulation of Aβ and the progression of Alzheimer's disease, making it a critical target for diagnostic and therapeutic strategies. rsc.orgresearchgate.net Imaging techniques that detect Aβ plaques are used for early diagnosis, and therapies aimed at reducing Aβ production or enhancing its clearance are major areas of investigation. rsc.org Beyond Alzheimer's, Aβ pathology has also been linked to other neurodegenerative conditions, such as Parkinson's disease and cerebral amyloid angiopathy. researchgate.net

Rationale for Utilizing Amyloid b-Protein (16-22) Trifluoroacetate (B77799) as a Model System

The full-length Aβ peptides, particularly Aβ(1-42), are notoriously difficult to synthesize and study due to their high propensity for aggregation. frontiersin.org To overcome these challenges, researchers often use shorter fragments of the Aβ peptide that retain key amyloidogenic properties. The Amyloid β-Protein (16-22) fragment, with the sequence Lys-Leu-Val-Phe-Phe-Ala-Glu (KLVFFAE), is one of the most widely studied model systems. nih.govpnas.orgpnas.org This seven-residue peptide comprises the central hydrophobic core of the full-length Aβ and is capable of forming well-ordered amyloid fibrils in vitro. nih.govpnas.org Its small size makes it easier to synthesize and purify, allowing for detailed biophysical and structural studies that are often impractical with the full-length peptide. pnas.orgnih.gov

Studies using this fragment have provided significant insights into the fundamental mechanisms of amyloid formation, including the kinetics of aggregation, the role of specific amino acid interactions, and the structural characteristics of amyloid fibrils. researchgate.netnih.gov For instance, solid-state NMR studies on Aβ(16-22) have revealed detailed information about its β-strand conformation and the antiparallel organization of β-sheets within the fibrils. nih.govacs.org

The trifluoroacetate (TFA) salt form of the peptide is commonly used in research. Trifluoroacetic acid is a strong acid used during the final steps of peptide purification by reverse-phase high-performance liquid chromatography (RP-HPLC). frontiersin.org Crucially, TFA also acts as a powerful disaggregating agent. Pre-treating synthetic amyloid peptides with TFA helps to break down any pre-existing aggregates or seeds, ensuring that the peptide is in a monomeric, random coil state at the start of an experiment. This is critical for obtaining reproducible results in aggregation assays and other biophysical studies.

Chemical Properties of Amyloid b-Protein (16-22)

| Property | Value | Source(s) |

| Sequence | H-Lys-Leu-Val-Phe-Phe-Ala-Glu-OH (KLVFFAE) | anaspec.commedchemexpress.com |

| Molecular Formula | C43H64N8O10 | medchemexpress.comanaspec.com |

| Molecular Weight | 853.02 g/mol | medchemexpress.comcato-chem.com |

| Form | Lyophilized Powder | anaspec.com |

| Purity | Typically ≥95% (by HPLC) | anaspec.comabcam.com |

| Secondary Structure in Fibrils | Antiparallel β-sheet | pnas.orgresearchgate.netabcam.com |

| Solubility | Soluble in water (e.g., to 1 mg/ml) | abcam.com |

Properties

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]pentanedioic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H64N8O10.C2HF3O2/c1-25(2)22-32(48-38(55)30(45)18-12-13-21-44)41(58)51-36(26(3)4)42(59)50-34(24-29-16-10-7-11-17-29)40(57)49-33(23-28-14-8-6-9-15-28)39(56)46-27(5)37(54)47-31(43(60)61)19-20-35(52)53;3-2(4,5)1(6)7/h6-11,14-17,25-27,30-34,36H,12-13,18-24,44-45H2,1-5H3,(H,46,56)(H,47,54)(H,48,55)(H,49,57)(H,50,59)(H,51,58)(H,52,53)(H,60,61);(H,6,7)/t27-,30-,31-,32-,33-,34-,36-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMQMXRMQUXWHCC-YJVMEOIXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CCCCN)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H65F3N8O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

967.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Methodologies for Synthesis and Preparation in Research Contexts

Peptide Synthesis Approaches for Research-Grade Amyloid β-Protein (16-22)

The chemical synthesis of amyloidogenic peptides like Amyloid β-Protein (16-22), with its sequence Ac-Lys-Leu-Val-Phe-Phe-Ala-Glu-NH2, presents significant challenges due to its high hydrophobicity and propensity for on-resin aggregation during synthesis. pnas.orgresearchgate.net The method of choice for producing research-grade Aβ(16-22) is Solid Phase Peptide Synthesis (SPPS), primarily utilizing the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy. nih.govnih.gov This approach involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support.

Challenges in synthesizing this "difficult sequence" arise from intermolecular hydrogen bonding between growing peptide chains, which can lead to incomplete reactions and the formation of deletion sequences. researchgate.netnih.gov To mitigate this, researchers have developed several optimized strategies:

Specialized Solvents: The use of anti-aggregation solvents like dimethyl sulfoxide (B87167) (DMSO) as a cosolvent during the coupling steps has been shown to disrupt secondary structure formation and improve synthesis efficiency. tandfonline.com

Elevated Temperatures: Performing the synthesis at elevated temperatures can help to minimize the self-association of peptide chains on the resin. nih.gov

Strategic Coupling Reagents: The choice of coupling reagents is critical. Stronger acylating agents may be employed to overcome the reduced reactivity of the growing peptide's N-terminus. nih.gov

Resin and Linker Selection: The synthesis is often performed on resins like PEG-based ChemMatrix, which can improve solvation of the peptide chains. rsc.org

Following cleavage from the resin and deprotection of amino acid side chains, which is typically accomplished using strong acids like trifluoroacetic acid (TFA), the crude peptide is purified. nih.gov Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purification, often using a water/acetonitrile gradient containing 0.1% TFA. nih.gov The final product is a highly pure lyophilized powder, typically as a trifluoroacetate (B77799) salt, which is verified by mass spectrometry and amino acid analysis. nih.gov

Table 1: Overview of SPPS Strategies for Amyloidogenic Peptides

| Parameter | Description | Rationale/Advantage |

| Synthesis Strategy | Fmoc/tBu Solid Phase Peptide Synthesis (SPPS) | The most common and robust method for peptide synthesis, allowing for controlled, stepwise elongation of the peptide chain on a solid support. nih.govnih.gov |

| Key Challenge | On-resin aggregation due to hydrophobicity | The Aβ(16-22) sequence is highly prone to forming β-sheets, which hinders subsequent amino acid coupling steps, leading to impurities. researchgate.netrsc.org |

| Mitigation: Solvents | Use of Dimethyl Sulfoxide (DMSO) | DMSO acts as an anti-aggregation agent, disrupting secondary structures and promoting more efficient coupling reactions. tandfonline.com |

| Mitigation: Reagents | Stronger acylating reagents | These can overcome the steric hindrance and reduced reactivity associated with aggregated peptide chains on the resin. nih.gov |

| Purification | Reversed-Phase HPLC (RP-HPLC) | Standard procedure to achieve high purity (>95%) of the final peptide, separating the target peptide from deletion sequences and other impurities. nih.gov |

| Final Form | Lyophilized Trifluoroacetate (TFA) Salt | TFA is used in the cleavage and purification steps, resulting in a stable, lyophilized powder that contains residual trifluoroacetate ions. nih.govresearchgate.net |

Methodologies for Preparing Non-Aggregated Amyloid β-Protein (16-22) Solutions

Due to the peptide's history during synthesis and lyophilization, the resulting powder often contains pre-formed aggregates or "seeds" that can accelerate fibrillation when dissolved. researchgate.netbachem.com Therefore, preparing a well-defined, monomeric, and non-aggregated starting solution is a critical first step for any biophysical or biological study. Several protocols have been established to achieve this, primarily focusing on disaggregating the peptide and then transferring it into a suitable aqueous buffer.

A widely adopted and effective method involves a two-step process: first, treatment with a strong organic solvent to break down any existing β-sheet structures, followed by careful solubilization for experimental use.

Disaggregation with Hexafluoroisopropanol (HFIP): The lyophilized peptide is first dissolved in 100% 1,1,1,3,3,3-hexafluoroisopropanol (HFIP). bachem.comnih.gov HFIP is a potent solvent that disrupts the hydrophobic interactions and hydrogen bonds that stabilize β-sheet aggregates, effectively generating a monomeric peptide state. researchgate.netbachem.com The HFIP is then evaporated under a stream of nitrogen or in a vacuum concentrator, leaving a thin film of monomeric peptide. This film can be stored at low temperatures (-20°C or -80°C) until use. nih.govnih.gov

Solubilization for Experiments: The HFIP-treated peptide film is then resuspended. A common practice is to first dissolve the film in a small volume of dry dimethyl sulfoxide (DMSO) to a high concentration (e.g., 5 mM). nih.gov This stock solution can then be diluted to the final desired experimental concentration in an appropriate aqueous buffer, such as phosphate-buffered saline (PBS) or cell culture media. bachem.comnih.gov This procedure helps to erase the "structural history" of the peptide, allowing for more controlled and reproducible aggregation studies. nih.gov

Alternative methods include pretreating the peptide with an alkaline solution, such as 0.1 M aqueous ammonia (B1221849) or dilute sodium hydroxide (B78521) (NaOH), to a pH of >9-10.5, which also helps to monomerize the peptide before lyophilization and subsequent use. researchgate.netbachem.com

Table 2: Protocols for Preparing Non-Aggregated Aβ(16-22) Solutions

| Step | Method | Purpose | Key Considerations |

| 1. Disaggregation | Treatment with 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) | To break down pre-formed aggregates and β-sheet structures from the lyophilized powder, creating a monomeric starting material. bachem.com | HFIP is volatile and must be completely removed in vacuo to leave a peptide film. bachem.comnih.gov |

| 1. Disaggregation (Alternative) | Alkaline Pretreatment (e.g., NaOH, NH₄OH) | To dissolve and disaggregate the peptide by increasing pH, which disrupts charge interactions involved in aggregation. researchgate.netbachem.com | The resulting solution is typically lyophilized again before use in experiments. researchgate.net |

| 2. Resuspension | Dissolution in Dimethyl Sulfoxide (DMSO) | To create a concentrated, non-aqueous stock solution from the HFIP-treated peptide film that prevents immediate re-aggregation. nih.gov | Use of dry, high-quality DMSO is crucial. The stock is typically sonicated to ensure complete dissolution. nih.gov |

| 3. Final Dilution | Dilution into Aqueous Buffer (e.g., PBS, Tris) | To prepare the final working solution at the desired concentration for biophysical or cell-based assays. | Rapid dilution into cold buffer can favor the formation of soluble oligomers, while incubation at 37°C in acidic conditions may promote fibril formation. nih.gov |

Structural Elucidation of Amyloid B Protein 16 22 Aggregates

Monomeric and Oligomeric Conformations of Amyloid β-Protein (16-22)

The initial stages of aggregation for Amyloid β-Protein (16-22) involve the transition from soluble monomers into various oligomeric forms. These early assemblies are transient and structurally diverse, representing key steps on the pathway to mature fibrils.

Characterization of Early-Stage Oligomers

The aggregation of Amyloid β-Protein (16-22) is a rapid process that proceeds from monomers to oligomers and ultimately to fibrils. acs.orgfigshare.comnih.gov These early-stage oligomers are known to be transient and heterogeneous in nature, making their detailed structural characterization challenging. acs.orgbiorxiv.orgpnas.org Single-molecule fluorescence studies have shown that the oligomer population is highly heterogeneous in size. pnas.org Molecular dynamics simulations suggest that the isolated Aβ(16-22) peptide primarily exists as a random coil, but systems with multiple peptide chains quickly form aggregated structures with high β-sheet content. nih.gov The aggregation process can be influenced by environmental factors; for instance, at hydrophilic-hydrophobic interfaces, monomers can form aggregates consisting of two distinct layers. mdpi.com While a broad range of oligomer sizes may form, it is believed that species within a specific size range are necessary for the efficient conversion into more ordered fibrillar structures. pnas.org

Identification of Intermediate Aggregate Morphologies (e.g., flake-like structures)

During the aggregation process of Amyloid β-Protein (16-22), distinct intermediate morphologies have been identified. Atomic force microscopy (AFM) has revealed the formation of "flake-like" structures in the early stages of aggregation. acs.orgfigshare.comnih.govresearchgate.net These flake-like aggregates are considered an unstable intermediate state. acs.orgresearchgate.net In situ AFM imaging has provided clear evidence that these structures eventually dissolve into oligomers or short protofibrils, which then reorganize into mature fibrils. acs.orgnih.gov Despite their transient nature, fluorescence and infrared spectroscopy experiments confirm that these flake-like structures contain β-sheet components. acs.orgresearchgate.net The formation of these morphologies can be pH-dependent; at an acidic pH of 3, Aβ(16-22) peptides at an air-water interface assemble into elongated flakes that can be up to 350 nm in length. acs.org

| Aggregate Morphology | Description | Techniques Used for Identification | Key Findings |

| Early-Stage Oligomers | Small, soluble aggregates formed from monomers. | Single-Molecule Fluorescence, Molecular Dynamics | Heterogeneous in size, transient nature. acs.orgbiorxiv.orgpnas.org |

| Flake-like Structures | Unstable, intermediate aggregates. | Atomic Force Microscopy (AFM), Fluorescence Spectroscopy, ATR-FTIR | Contain β-sheet components; dissolve into oligomers/protofibrils for reorganization. acs.orgfigshare.comnih.govresearchgate.net |

| Protofibrils | Elongated, fibril precursors. | Atomic Force Microscopy (AFM) | Formed from the reorganization of intermediate structures. acs.org |

Role of Specific Residues in Oligomer Formation (e.g., KLVFFAE sequence)

The seven-residue sequence of Amyloid β-Protein (16-22), KLVFFAE, is recognized as a core domain essential for the self-assembly and aggregation of the full-length Aβ peptide. nih.gov This fragment is one of the shortest capable of forming amyloid fibrils and is frequently used as a model system. acs.orgnih.govresearchgate.net The central hydrophobic core, spanning residues 17-21 (LVFFA), is considered pivotal for aggregation. researchgate.netjst.go.jp Within this core, the two adjacent phenylalanine residues (F19, F20) are thought to drive aggregation through aromatic stacking interactions. nih.gov

Furthermore, electrostatic interactions play a crucial role. The oppositely charged residues at the N-terminus (Lys16) and C-terminus (Glu22) facilitate the formation of antiparallel β-sheets through the creation of salt bridges. mdpi.comjst.go.jpresearchgate.netnih.gov Molecular dynamics simulations have shown that both inter-peptide hydrophobic and electrostatic interactions are critical for the formation of the antiparallel β-sheet structure in Aβ(16-22) oligomers. researchgate.net The specific order of the amino acid sequence is also vital; a reversed Aβ(22-16) peptide shows markedly different aggregation kinetics and morphology. nih.gov

Fibrillar Architectures of Amyloid β-Protein (16-22)

The mature form of Amyloid β-Protein (16-22) aggregates are well-ordered fibrils characterized by specific β-sheet architectures. These structures are defined by the alignment of the peptide strands relative to one another.

In-Register and Out-of-Register β-Sheet Alignments

The arrangement of β-strands within the fibril can be either "in-register," where identical residues of adjacent strands align, or "out-of-register," where they are shifted relative to one another. For Aβ(16-22), simulations suggest a dynamic process where the peptide may pass through an intermediate out-of-register state before settling into a final in-register antiparallel alignment. pnas.org Extensive molecular dynamics simulations have revealed the presence of multiple in-register and out-of-register parallel and antiparallel β-strand alignments. nih.govresearchgate.net Specifically for the antiparallel arrangement, out-of-register alignments with shifts of one, two, or three residues are predominantly observed, a finding that aligns with solid-state NMR data on Aβ peptides. nih.govresearchgate.net While in-register parallel β-sheets are a common feature in the fibrils of full-length Aβ, fragments like Aβ(16-22) demonstrate more complex arrangements. pnas.orgnih.gov

Antiparallel and Parallel β-Sheet Structures

A defining characteristic of the Aβ(16-22) fibril is the orientation of the β-strands within the β-sheet. Numerous studies using solid-state NMR and molecular dynamics simulations have concluded that mature Aβ(16-22) fibrils are predominantly organized into an antiparallel β-sheet structure. acs.orgnih.govresearchgate.netpnas.org In this arrangement, the electrostatic attraction between the N-terminal Lys16 and C-terminal Glu22 of adjacent peptides helps stabilize the structure. mdpi.com

However, the aggregation pathway may be more complex than a direct formation of antiparallel fibrils. Some research indicates a structural transition occurs during aggregation. acs.orgbiorxiv.org Using advanced techniques like atomic force microscopy-infrared nanospectroscopy, it has been shown that early-stage oligomers of Aβ(16-22) can adopt a parallel β-sheet structure. acs.orgbiorxiv.org These parallel oligomers then appear to transform into the mature antiparallel fibrils, possibly through disordered intermediate structures. acs.orgbiorxiv.org This is contrary to the aggregation pathway of full-length Aβ, where oligomers with antiparallel β-sheets convert to fibrils with parallel β-sheets. biorxiv.org The presence of metal ions, such as Zn2+, can also influence the structure, with studies showing that Zn2+ binding can disrupt the stabilizing salt bridge in the antiparallel structure, thereby increasing the probability of parallel or hybrid parallel/antiparallel arrangements. nih.gov

| β-Sheet Characteristic | Description | Predominant in Aβ(16-22) | Supporting Evidence |

| Alignment | Relative position of adjacent β-strands. | In-register (final state) and Out-of-register (intermediate/also present) | Molecular Dynamics Simulations, Solid-State NMR. pnas.orgnih.govresearchgate.net |

| Structure | Orientation of adjacent β-strands (N- to C-termini). | Antiparallel (mature fibrils); Parallel (early-stage oligomers) | Solid-State NMR, AFM-IR, Molecular Dynamics Simulations. acs.orgbiorxiv.orgacs.orgnih.gov |

Supramolecular Organization and Fibril Polymorphism

The aggregation of Amyloid β-Protein (16-22) is characterized by a remarkable degree of structural polymorphism, where the same peptide sequence can assemble into a variety of distinct morphological forms. nih.govportlandpress.com This heterogeneity is a hallmark of amyloid-forming peptides and is influenced by environmental factors such as pH, concentration, and the presence of organic solvents. researchgate.netnih.govnih.gov

Supramolecular Arrangement: Solid-state Nuclear Magnetic Resonance (NMR) and X-ray diffraction studies have been pivotal in elucidating the molecular architecture of Aβ(16-22) fibrils. acs.orgnih.gov The fundamental building block of the fibril is the cross-β structure, where β-strands run perpendicular to the fibril axis, and the hydrogen bonds between the strands are aligned parallel to it. nih.gov For Aβ(16-22), extensive research has shown that the peptides arrange into β-sheets with an antiparallel organization. acs.orgnih.govresearchgate.net In this arrangement, adjacent β-strands run in opposite directions. This is in contrast to the parallel β-sheet organization observed in fibrils formed by the full-length Aβ(1-40) peptide. acs.orgresearchgate.net The supramolecular structure is further defined by the stacking of these antiparallel β-sheets, which interact through side-chain contacts. nih.gov The degree of structural order within these fibrils can be exceptionally high, approaching the level of protein crystals. acs.orgresearchgate.net

Fibril Polymorphism: Aβ(16-22) can form a range of aggregates beyond typical fibrils, including lamellar sheets, twisted and helical tapes, and peptide nanotubes. researchgate.netnih.gov The specific morphology adopted is highly dependent on the experimental conditions. For instance, pH variations can direct the self-assembly process toward different structures by altering the electrostatic interactions within and between the peptides. researchgate.netnih.gov

A key aspect of Aβ(16-22) polymorphism is a structural transition that can occur during the aggregation process. Studies using advanced techniques like AFM-IR nanospectroscopy have shown that early-stage oligomers may adopt a parallel β-sheet structure. biorxiv.org As the aggregation progresses and the fibrils mature, these structures can transform into the more commonly observed antiparallel β-sheet conformation. biorxiv.org This transition may proceed through disordered or helical intermediate states. biorxiv.org The thermodynamic landscape of Aβ(16-22) aggregation is complex, featuring multiple types of stable aggregates.

Table 1: Polymorphic Aggregates of Amyloid β-Protein (16-22)

| Aggregate Type | Defining Structural Characteristics | Primary Stabilizing Interactions |

|---|---|---|

| Non-Hydrogen-Bonded Oligomers | Aggregates formed without inter-peptide hydrogen bonds. | Inter-peptide hydrophobic side-chain interactions. |

| Hydrogen-Bonded Oligomers | Aggregates stabilized by inter-peptide hydrogen bonds, forming small β-sheets. | Hydrogen bonds and hydrophobic interactions. |

| Fibrils (Antiparallel) | Highly ordered, elongated structures composed of stacked, antiparallel β-sheets. acs.orgnih.govresearchgate.net | Extensive hydrogen bonding network, hydrophobic interactions (Leu17-Ala21), and electrostatic interactions (Lys16-Glu22). researchgate.netnih.gov |

| Peptide Nanotubes | Cylindrical structures formed from the self-assembly of peptides. researchgate.netnih.gov | Driven by β-sheet formation, with morphology guided by electrostatic interactions. researchgate.net |

| Helical Tapes | Twisted, ribbon-like structures. researchgate.netnih.gov | β-sheet formation with subtle variations in intermolecular packing. researchgate.net |

This table summarizes different aggregate forms identified in studies of Aβ(16-22) self-assembly, based on findings from thermodynamic and morphological analyses. pnas.orgresearchgate.netnih.gov

Helical Handedness of Fibrils

A characteristic feature of many amyloid fibrils, including those formed by Aβ fragments, is their helical twist, resulting in a defined handedness. nih.govpnas.org This twisting arises from the intrinsic chirality of the constituent L-amino acids. biorxiv.org

While specific high-resolution data on the helical handedness exclusively for Aβ(16-22) fibrils is not extensively detailed in all reports, the general principles of amyloid architecture apply. The observation of twisted and helical tapes in polymorphic studies of Aβ(16-22) confirms its capacity to form chiral superstructures. researchgate.netnih.gov The presence of helical intermediates has also been proposed during the structural transition from parallel to antiparallel β-sheets, highlighting the dynamic nature of chirality in the aggregation pathway. biorxiv.org

Impact of Trifluoroacetate (B77799) Counterion on Conformational Stability and Aggregation Kinetics

In the context of synthetic peptides, the trifluoroacetate (TFA) anion is a common counterion remaining from the purification process, which typically uses trifluoroacetic acid. genscript.comresearchgate.net The presence of TFA can significantly influence the peptide's physicochemical properties, including its conformational stability and aggregation behavior. genscript.comresearchgate.net

For Amyloid β-Protein (16-22), TFA primarily acts as a powerful disaggregating agent. researchgate.net Synthetic Aβ peptides are prone to forming pre-existing aggregates (seeds) which can lead to batch-to-batch variability and irreproducible results in aggregation assays. researchgate.net A pretreatment step involving dissolution in a strong solvent like trifluoroacetic acid is a widely adopted method to "erase" the peptide's structural history. researchgate.netnih.gov

Effect on Conformational Stability: The TFA counterion, particularly when the peptide is dissolved in neat trifluoroacetic acid, disrupts the non-covalent interactions that stabilize aggregated structures. It breaks the intermolecular β-sheets and other ordered assemblies, promoting a monomeric, random coil conformation. researchgate.net This process ensures that aggregation studies begin from a homogenous, unstructured state, which is crucial for understanding the kinetics of fibril formation. researchgate.net In some peptides, TFA has been noted to slightly increase the propensity for helical structures, which could also serve to inhibit the formation of β-sheet-rich amyloid fibrils. nih.gov

Effect on Aggregation Kinetics: By eliminating pre-existing seeds, TFA pretreatment fundamentally alters the aggregation kinetics. Amyloid formation is a nucleation-dependent process, and the presence of seeds can bypass the slow, rate-limiting nucleation phase, leading to rapid elongation. researchgate.net By ensuring a seed-free starting solution, TFA allows for the study of the true de novo aggregation pathway, including the initial lag phase where primary nucleation occurs. researchgate.net The use of small amounts of TFA (e.g., 0.1%) in solvents during experimental monitoring also helps maintain peptide solubility and control the conditions of assembly. nih.govresearchgate.net

Table 2: Influence of Trifluoroacetate (TFA) on Aβ(16-22)

| Property | Effect of TFA Pretreatment | Mechanism of Action |

|---|---|---|

| Conformational Stability | Decreases stability of aggregated states; promotes random coil conformation. researchgate.net | Disrupts intermolecular hydrogen bonds and hydrophobic interactions holding aggregates together. |

| Aggregation State | Disaggregates oligomers and fibrils into monomers. researchgate.net | Acts as a strong solubilizing agent, breaking down ordered structures. |

| Aggregation Kinetics | Increases the lag phase; allows for reproducible kinetic measurements. researchgate.net | Eliminates pre-aggregated seeds, forcing the aggregation to proceed through the slower primary nucleation pathway. researchgate.netresearchgate.net |

| Experimental Reproducibility | Significantly improves batch-to-batch consistency. researchgate.net | Provides a homogenous, monomeric, and structurally undefined starting material for assays. |

This table summarizes the principal effects of using trifluoroacetic acid to treat samples of Amyloid β-Protein (16-22) prior to biophysical studies.

Molecular Mechanisms and Kinetics of Amyloid B Protein 16 22 Aggregation

Nucleation and Elongation Processes

The formation of amyloid fibrils from soluble Aβ(16-22) monomers is a process that follows a sigmoidal curve, characterized by a lag phase, a rapid growth phase, and a saturation phase. This behavior is well-described by a nucleation-elongation model, where the initial formation of a stable nucleus is the critical, rate-determining step. researchgate.netacs.orgnih.gov

The critical nucleus is the smallest stable aggregate that can subsequently grow by the addition of further monomers. Determining its size is crucial for understanding the initial energy barrier of aggregation. Experimental and theoretical analyses have provided estimates for the number of Aβ(16-22) peptide molecules required to form this stable nucleus. researchgate.netnih.gov One study, based on kinetic analysis, estimated the nucleus to be composed of 6 to 7 peptide molecules. researchgate.netacs.orgnih.gov Another study using a coarse-grained lattice model suggested a slightly larger nucleus size of 10 peptide chains for fibril formation. ibpc.fr The initial oligomerization process involves the formation of smaller species, such as dimers and hexamers, which are precursors to larger fibrillar structures. nih.gov

| Study Type | Estimated Nucleus Size (Number of Peptides) | Reference(s) |

| Kinetic Analysis | 6-7 | researchgate.netacs.orgnih.gov |

| Coarse-Grained Lattice Model | 10 | ibpc.fr |

| Oligomerization Intermediates | Dimers, Hexamers | nih.gov |

Intermolecular Interactions Driving Aggregation

The self-assembly of Aβ(16-22) peptides into ordered fibrillar structures is driven by a balance of specific non-covalent interactions between the peptide chains. Both hydrophobic and electrostatic forces are critical in directing the peptides to adopt the characteristic cross-β sheet conformation. researchgate.netacs.orgnih.gov

Hydrophobic interactions are a major driving force for the aggregation of Aβ(16-22). researchgate.netnih.gov The central core of the peptide contains several nonpolar residues, including Leucine (Leu) at position 17, Valine (Val) at 18, Phenylalanine (Phe) at 19 and 20, and Alanine (Ala) at 21. jst.go.jpmdpi.com The tendency of these hydrophobic side chains to minimize contact with water promotes the association of peptide molecules. mdpi.com Molecular simulations have identified key hydrophobic contacts, particularly between Val18 and Phe20, and between Leu17 and Phe19, which stabilize the aggregated structure. jst.go.jp For antiparallel β-sheet arrangements, hydrophobic interactions are considered the dominant stabilizing force. nih.gov The interaction between the two phenylalanine residues (Phe19 and Phe20) is also important for the interaction between different β-sheet layers. nih.gov

Electrostatic interactions, particularly the salt bridge formed between the positively charged Lysine (B10760008) (Lys) at position 16 and the negatively charged Glutamic acid (Glu) at position 22, are fundamental to the aggregation of Aβ(16-22). researchgate.netnih.gov This electrostatic attraction is a primary reason the peptides tend to form antiparallel β-sheets. jst.go.jpnih.govmdpi.com Molecular dynamics simulations show high contact probabilities between Lys16 and Glu22, confirming the significance of this interaction. mdpi.com While this salt bridge is crucial, it can be flexible, with distances varying. nih.gov The strength of these electrostatic interactions is pH-dependent, being notably stronger at neutral pH compared to acidic conditions. researchgate.net

| Interaction Type | Key Residues Involved | Role in Aggregation | Reference(s) |

| Hydrophobic | Leu17, Val18, Phe19, Phe20, Ala21 | Drives association of peptide chains to minimize water contact; stabilizes β-sheets. | researchgate.netjst.go.jpmdpi.comnih.gov |

| Electrostatic | Lysine (Lys) 16, Glutamic acid (Glu) 22 | Forms a key salt bridge that promotes the formation of antiparallel β-sheets. | jst.go.jpresearchgate.netnih.govmdpi.com |

Hydrogen Bonding Networks

The aggregation of Amyloid β-Protein (16-22) into larger, ordered structures is fundamentally stabilized by extensive hydrogen bonding networks. These non-covalent interactions are critical for the formation and stability of the characteristic β-sheet structures found in amyloid fibrils.

Detailed research findings indicate that inter-peptide hydrogen bonds are a primary stabilizing force in the formation of Aβ(16-22) oligomers and fibrils. In these structures, peptide chains align to form β-strands, and the backbones of adjacent peptides form hydrogen bonds that run roughly parallel to the long axis of the fibril. nih.gov This creates a stable, ribbon-like β-sheet architecture. nih.gov Molecular dynamics simulations show that stable oligomers, such as a 32-mer, can feature an average of 81 inter-backbone hydrogen bonds, which corresponds to nearly six hydrogen bonds between each pair of adjacent peptides. nih.gov

The aggregation process is often initiated by electrostatic interactions, particularly between the charged residues Lysine-16 (Lys16) and Glutamic acid-22 (Glu22), which can lead to the formation of salt bridges. mdpi.com These initial contacts help orient the peptides, facilitating the subsequent formation of the main-chain hydrogen bonds that define the β-sheet. mdpi.com The stability of these aggregates is significantly compromised without the shielding of these backbone-backbone hydrogen bonds from the solvent, which is better achieved in larger oligomers. nih.gov

Simulations have also explored the relative stability of different β-sheet arrangements. For Aβ(16-22), an antiparallel β-sheet conformation is generally found to be the most stable. nih.gov However, mutations can alter this preference. For instance, the E22Q mutation can induce a transition from an antiparallel to a parallel β-sheet arrangement, a process initiated by the formation of intermolecular Q22-Q22 hydrogen bonds. rsc.org

Environmental and Solution Condition Modulators of Aggregation

The self-assembly of Aβ(16-22) is not an isolated process but is highly sensitive to a range of environmental and solution conditions. Factors such as pH, ionic strength, temperature, and the presence of interfaces or other molecules can significantly accelerate, inhibit, or otherwise alter the aggregation pathway.

Effects of pH and Ionic Strength

The pH of the solution and the concentration of ions are critical modulators of Aβ(16-22) aggregation, primarily by altering the electrostatic interactions between peptide monomers. The peptide possesses charged residues, Lys16 (+) and Glu22 (-), making its net charge dependent on the ambient pH.

At neutral pH (pH 7), the zwitterionic nature of the peptide allows for strong electrostatic attraction between the N-terminal Lys16 and C-terminal Glu22 of adjacent peptides, which is a key driver for forming antiparallel β-sheets. mdpi.comacs.org However, under acidic conditions (e.g., pH 3), the carboxyl group of Glu22 is protonated and loses its negative charge. This shift in charge state promotes a refolding of the peptide from a β-turn structure, observed at pH 7 at the air-water interface, to a more extended β-strand secondary structure, which is more prone to aggregation. acs.org

The ionic strength of the solution, controlled by the concentration of salts like Sodium Chloride (NaCl) and Calcium Chloride (CaCl₂), also has a profound impact. Molecular dynamics simulations show that the effects are sensitive to the specific ion type and its concentration. nih.gov Generally, the presence of ions can screen the electrostatic repulsion between like-charged peptides or stabilize interactions between oppositely charged residues, thereby influencing aggregation rates. High concentrations of CaCl₂, for example, have been observed to significantly affect the structure of the resulting oligomers, in some cases causing a switch from the typical antiparallel β-sheet to a parallel arrangement due to strong interactions between Ca²⁺ ions and the E22 residue. nih.gov

| Condition | Effect on Aβ(16-22) Aggregation | Mechanism |

| Acidic pH (e.g., pH 3) | Promotes β-strand formation and assembly. acs.org | Protonation of Glu22 neutralizes its negative charge, reducing electrostatic repulsion and favoring a more aggregation-prone conformation. acs.org |

| Neutral pH (e.g., pH 7) | Allows for aggregation via electrostatic attraction. mdpi.comacs.org | Zwitterionic state enables strong interaction between positively charged Lys16 and negatively charged Glu22 on adjacent peptides. mdpi.com |

| High Ionic Strength (e.g., 500 mM CaCl₂) | Can alter aggregation rates and final fibril structure. nih.gov | Ion binding (e.g., Ca²⁺ to Glu22) and charge screening modify inter-peptide interactions, potentially favoring a parallel β-sheet arrangement over an antiparallel one. nih.gov |

Influence of Temperature

Temperature is a key physical parameter that governs the kinetics and thermodynamics of Aβ(16-22) self-assembly. Thermodynamic simulations demonstrate that the aggregation process is temperature-dependent. For systems containing multiple peptide chains, the specific heat capacity exhibits a pronounced peak at a certain temperature, which signifies the onset of aggregation into β-sheet-rich structures. nih.gov As the number of peptide chains in the system increases, this peak shifts to a higher temperature, indicating that higher concentrations promote aggregation at higher temperatures. nih.gov

Molecular dynamics simulations performed at different temperatures further clarify its role. For instance, a double-layered parallel stack of antiparallel sheets of an octamer was found to be very stable at 300 K (27°C). nih.gov However, at an elevated temperature of 348 K (75°C), the structure showed more dynamic behavior, including the rotation of one sheet relative to the other, though without major disruption of the core hydrophobic contacts. nih.gov This suggests that while higher temperatures can increase the rate of aggregation, they can also increase the dynamic nature and potential for structural rearrangements within the aggregates.

Impact of Hydrophilic-Hydrophobic Interfaces (e.g., air-water, cell membrane)

Hydrophilic-hydrophobic interfaces, such as the air-water interface or the surface of a lipid membrane, are potent accelerators of Aβ(16-22) aggregation. mdpi.comacs.orgnih.govaip.orgjst.go.jp The Aβ(16-22) peptide is amphiphilic, containing both hydrophilic (Lys16, Glu22) and hydrophobic (Leu, Val, Phe, Ala) residues. mdpi.comjst.go.jp This dual nature causes the peptides to preferentially accumulate at interfaces, leading to a significant increase in local concentration, which is a primary factor in promoting aggregation. mdpi.comjst.go.jp

At the air-water interface, molecular dynamics simulations show that randomly distributed peptides rapidly move to the interface. nih.govaip.org Once there, they orient themselves with their hydrophobic residues pointing towards the air (the hydrophobic phase) and their hydrophilic residues remaining in the water. jst.go.jp This alignment and high concentration facilitate the formation of intermolecular β-sheets, leading to the growth of oligomers and protofibrils. nih.govaip.org Studies have observed the formation of two distinct layers of oligomers at the interface: a first layer with less-ordered structures and a second, more water-soluble layer with more developed β-sheets that protrudes into the bulk water. nih.gov

The composition of lipid membranes also plays a crucial role. Anionic lipid headgroups, such as those in 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-L-serine (POPS), promote more extended peptide configurations compared to zwitterionic lipids like 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC). rsc.org This leads to a faster formation of ordered, β-sheet-rich assemblies on anionic membranes. rsc.org The interaction involves strong electrostatic contacts between the peptide and the lipid headgroups, which can induce conformational changes in the peptide and even cause lipid clustering within the membrane. rsc.orgacs.orgnih.gov

Role of Macromolecular Crowding

The cellular environment is a highly crowded space, and this macromolecular crowding can significantly influence protein aggregation. Studies using coarse-grained simulations show that the presence of inert, spherical "crowder" molecules enhances the aggregation of Aβ(16-22). nih.govacs.orgacs.orgnih.gov

The primary mechanism is the excluded volume effect. Crowders reduce the available volume for the peptides, thereby increasing their effective concentration and promoting inter-peptide interactions. nih.gov This leads to a marked increase in the rate of both oligomer formation and the subsequent conversion of oligomers into fibrils. nih.govacs.orgacs.org The magnitude of this effect depends on both the size and volume fraction of the crowders.

Crowder Size : Smaller crowders are more effective at enhancing aggregation because, for a given volume fraction, they create a larger total crowder surface area, which enhances the depletion forces that push peptides together. nih.govacs.org

Volume Fraction : Higher volume fractions of crowders lead to a greater enhancement of aggregation rates. nih.govacs.org

Interestingly, the nature of the crowder also matters. While inert crowders accelerate aggregation, hydrophobic crowders can have a dual effect. Low levels of crowder hydrophobicity can increase the lag time for fibrillation, while high levels can prevent fibril formation altogether by promoting disordered oligomers or alternative β-sheet structures. nih.gov This occurs because strong hydrophobic interactions between the crowder and the peptide can alter the peptide's conformation into a state that is not compatible with ordered fibril assembly. nih.gov

| Crowder Condition | Effect on Aβ(16-22) Aggregation | Mechanism |

| Inert Crowders (Increased Volume Fraction) | Increased rate of oligomer and fibril formation. nih.govacs.orgacs.org | Excluded volume effect increases the effective peptide concentration. nih.gov |

| Inert Crowders (Decreased Size) | Greater enhancement of aggregation. nih.govacs.org | Increased total crowder surface area enhances depletion forces. nih.gov |

| Hydrophobic Crowders (High Hydrophobicity) | Inhibition of fibril formation; promotion of disordered oligomers. nih.gov | Strong crowder-peptide interactions alter monomer conformation, making it incompatible with ordered fibril assembly. nih.gov |

Modulation by Exogenous Small Molecules (e.g., Glucose)

The aggregation of Aβ(16-22) can be modulated by the presence of small exogenous molecules. Glucose, in particular, has been shown to influence the aggregation process. Coarse-grained molecular simulations reveal that increasing concentrations of glucose lead to a faster rate of Aβ(16-22) aggregation. rsc.orgrsc.org

This acceleration occurs without changing the final secondary structure of the aggregates; the β-sheet and α-helical content of the final structures remains consistent across different glucose concentrations. rsc.org The underlying mechanism is not based on covalent modification (glycation) but rather on a thermodynamic pathway. rsc.orgrsc.org Glucose molecules show a preference for partitioning at the interface between the peptide aggregate and the surrounding water. This partitioning forces the glucose molecules into a specific orientation, resulting in a loss of their rotational entropy. As the peptides self-assemble into larger aggregates, they reduce the total solvent-accessible surface area. This, in turn, reduces the unfavorably ordered layer of glucose molecules, providing a thermodynamic driving force that hastens the aggregation process. rsc.orgrsc.org This entropy-driven mechanism highlights a non-covalent pathway through which small molecules can significantly impact amyloid formation. rsc.org

Thermodynamic Characterization of Aggregation

The aggregation of Amyloid β-Protein (16-22) is a thermodynamically driven process involving the self-assembly of monomeric peptides into ordered fibrillar structures. nih.gov Understanding the thermodynamic stability of the various states—from soluble monomers to oligomers and mature fibrils—is fundamental to deciphering the aggregation mechanism. pnas.orgnih.gov This is often challenging experimentally due to the transient nature of intermediate oligomers and the low solubility of the peptide. nih.gov Consequently, computational approaches, such as molecular dynamics (MD) simulations using coarse-grained protein models, have been employed to elucidate the thermodynamic landscape of Aβ(16-22) aggregation. pnas.orgresearchgate.net These in silico methods allow for the calculation of equilibrium properties over a range of conditions, providing critical insights that complement experimental findings. nih.gov

Phase Diagrams of Amyloid b-Protein (16-22)

The thermodynamic stability of different Aβ(16-22) peptide phases as a function of temperature and concentration can be represented by a phase diagram. researchgate.net Using coarse-grained molecular dynamics simulations, researchers have constructed an equilibrium concentration-temperature phase diagram for the Aβ(16-22) fragment. nih.govresearchgate.net This work revealed that the only thermodynamically stable phases are the monomeric solution phase and the macroscopic fibrillar phase. pnas.orgnih.govresearchgate.net

However, the phase diagram also highlights a hierarchy of metastable phases, including non-hydrogen-bonded oligomers, hydrogen-bonded oligomers, and fibrils of varying thickness (e.g., two, three, or four β-sheet layers). researchgate.net These metastable states require higher peptide concentrations to stabilize compared to the macroscopic fibril. researchgate.net The phase diagram helps to explain why Aβ(16-22) aggregation might follow different pathways depending on the conditions. For instance, at high temperatures, aggregation may proceed via a one-step pathway directly to fibrils, whereas at lower temperatures, a two-step pathway involving the formation of metastable oligomeric intermediates is more likely. pnas.org The peptide itself, Ac-KLVFFAE-NH₂, is the central, fibril-forming core of the full-length Aβ peptide and is widely studied for its ability to form well-characterized antiparallel β-sheet fibrils. pnas.orgnih.gov

| Phase Type | Description | Thermodynamic Stability |

|---|---|---|

| Solution Phase | Monomeric peptides are dissolved in the solvent. | Stable |

| Macroscopic Fibrillar Phase | Aggregates composed of an infinite number of β-sheet layers. | Stable |

| Non-HB Oligomer | Small, non-hydrogen-bonded oligomeric aggregates. | Metastable |

| HB Oligomer | Oligomeric aggregates stabilized by hydrogen bonds. | Metastable |

| Finite Fibrils (e.g., 2β, 3β, 4β) | Fibrils composed of a finite number of β-sheet layers. | Metastable |

Solubility Determination of Aggregate Phases

The solubility of Aβ(16-22) is a critical parameter that defines the boundary between the solution phase and the aggregated fibril phase in the thermodynamic phase diagram. nih.govresearchgate.net This boundary is determined by finding the equilibrium solubility (Ce), which is the concentration at which a fibril of a given size neither grows nor shrinks. whiterose.ac.uk In silico determination of this equilibrium solubility for Aβ(16-22) has been performed over a temperature range of 277–330 K. pnas.orgnih.gov

The results from these simulations show a strong temperature dependence on solubility. At higher temperatures, the peptide is more soluble, requiring a higher concentration to initiate aggregation. nih.gov Conversely, at lower temperatures, the solubility decreases significantly, and fibrils can form at much lower concentrations. nih.gov These computational predictions have shown good agreement with experimental observations from fibrillation experiments and transmission electron microscopy (TEM), which confirmed the presence or absence of fibrils under various concentration and temperature conditions. researchgate.netnih.gov For example, at 330 K, the predicted solubility is 177 μM, consistent with experiments where fibrils formed at 200 μM but not at 100 μM. nih.gov

| Temperature (K) | Predicted Solubility (μM) | Experimental Observation (Concentration) | Fibrils Formed? |

|---|---|---|---|

| 330 | 177 | ≤ 100 μM | No nih.gov |

| 330 | 177 | ≥ 200 μM | Yes nih.gov |

| 310 | 16.5 | ≥ 20 μM | Yes nih.gov |

| 296 | 2.6 | ≥ 20 μM | Yes nih.gov |

| 277 | 0.2 | ≥ 20 μM | Yes nih.gov |

Latent Heat of Aggregation

The latent heat of aggregation (L) is a thermodynamic quantity that describes the heat released or absorbed when a monomeric peptide joins an aggregate. researchgate.netnih.gov This value can be determined from the temperature dependence of the equilibrium solubility (Ce) by fitting the data to the van't Hoff equation. researchgate.netnih.gov The equation relates the natural logarithm of the solubility to the inverse of the temperature, with the slope being proportional to the latent heat. nih.gov

Simulations have been used to calculate the latent heat for the aggregation of Aβ(16-22) monomers into different types of aggregates, such as oligomers and fibrils. researchgate.net This analysis reveals how the energetics of aggregation differ between the formation of transient, metastable oligomers and the more stable, mature fibrils. researchgate.net The latent heat of aggregation for monomeric peptides into oligomers can be obtained by fitting the van't Hoff equation to the solubility data of these specific aggregate forms. researchgate.net This provides a quantitative measure of the thermodynamic driving force for the formation of different aggregated species. researchgate.net

Advanced Biophysical and Spectroscopic Characterization Techniques

Solid-State Nuclear Magnetic Resonance (SSNMR) Spectroscopy

Solid-state NMR (SSNMR) spectroscopy has emerged as a powerful, non-destructive technique for the atomic-level structural characterization of insoluble and non-crystalline protein aggregates like amyloid fibrils. For Aβ(16-22) fibrils, SSNMR has provided critical insights into their conformational and supramolecular organization. nih.govresearchgate.netacs.org The trifluoroacetate (B77799) counterion, often present from peptide synthesis and purification, can influence peptide conformation, although the primary fibril structure is dominated by inter-peptide interactions. acs.org

The precise measurement of 13C and 15N chemical shifts is the first step in SSNMR-based structural analysis. These shifts are highly sensitive to the local chemical environment and secondary structure of the peptide backbone and side chains. For Aβ(16-22) fibrils, one- and two-dimensional SSNMR spectra of selectively and uniformly labeled samples have demonstrated narrow 13C NMR linewidths of less than 2 ppm, indicating a well-ordered and uniform conformation within the fibrils. nih.govresearchgate.net

Two-dimensional 13C-13C chemical shift correlation spectroscopy has enabled the nearly complete assignment of backbone and side-chain 13C NMR signals. These assignments have been crucial in determining that the β-strand conformation extends across the hydrophobic core of the peptide, from Leu17 to Ala21. nih.govresearchgate.net The observed chemical shifts are characteristic of a β-sheet secondary structure.

Below is a table of representative 13C chemical shifts for Aβ(16-22) fibrils, which are indicative of a β-strand conformation.

| Residue | Atom | Chemical Shift (ppm) |

|---|---|---|

| Lys16 | Cα | 55.1 |

| Cβ | 31.5 | |

| Leu17 | Cα | 53.8 |

| Cβ | 41.2 | |

| Val18 | Cα | 60.7 |

| Cβ | 31.9 | |

| Phe19 | Cα | 56.3 |

| Cβ | 38.9 | |

| Phe20 | Cα | 56.3 |

| Cβ | 38.9 | |

| Ala21 | Cα | 51.2 |

| Cβ | 20.1 | |

| Glu22 | Cα | 55.4 |

| Cβ | 28.9 |

Note: The chemical shift values are representative and can vary slightly depending on the specific sample conditions and referencing method.

2D MAS exchange spectroscopy is a powerful SSNMR technique used to probe the backbone torsion angles (φ and ψ) of peptides and proteins. In studies of Aβ(16-22) fibrils, 2D MAS exchange experiments have been pivotal in confirming the β-strand conformation. nih.govresearchgate.net Specifically, these experiments performed on samples with 13C labeling at the central phenylalanine residue have provided direct evidence for a β-strand structure at this critical position within the peptide. nih.gov

Dipolar recoupling techniques are essential for measuring internuclear distances in the solid state, providing crucial constraints for structural modeling. For Aβ(16-22) fibrils, techniques such as Constant-Time Double-Quantum-Filtered Dipolar Recoupling (CTDQFD) and Rotational Echo Double-Resonance (REDOR) have been employed. nih.govresearchgate.netnih.gov

CTDQFD measurements have further supported the β-strand conformation of the peptide backbone. nih.govresearchgate.net REDOR experiments, which measure heteronuclear dipolar couplings (e.g., between 13C and 15N), have been instrumental in determining the supramolecular organization of the β-sheets. These measurements on specifically labeled Aβ(16-22) samples have indicated an antiparallel organization of the β-sheets within the fibrils. nih.govnih.gov

Multiple-quantum (MQ) NMR is a sophisticated SSNMR technique that can probe intermolecular distances and the packing of β-sheets. By creating and detecting coherences between multiple nuclei, MQ NMR can provide information about the spatial proximity of labeled atoms in adjacent peptide molecules. In the context of Aβ(16-22) fibrils, 13C MQ NMR experiments have provided definitive evidence for an antiparallel β-sheet arrangement. researchgate.net These results, combined with data from other SSNMR techniques, have led to a detailed molecular model of the Aβ(16-22) fibril, highlighting a high degree of structural order that approaches that of crystalline peptides. nih.gov

Cryogenic Electron Microscopy (Cryo-EM)

In recent years, cryo-EM has been successfully applied to determine the atomic structures of various amyloid fibrils, including those of full-length Aβ peptides. schroderlab.orgbiorxiv.orgucl.ac.ukmdpi.comnih.gov These studies have revealed a remarkable degree of structural polymorphism, with different fibril morphologies arising from variations in protofilament number and arrangement, as well as different molecular conformations of the peptide itself.

For the smaller Aβ(16-22) fragment, while electron microscopy has been used to visualize the formation of highly ordered fibrils, achieving atomic-resolution structures via cryo-EM has been more challenging due to the small size and potentially greater flexibility of the fibrils. nih.govacs.org However, the structural principles derived from cryo-EM studies of longer Aβ fibrils, such as the cross-β architecture and the importance of specific residue interactions in stabilizing the fibril core, are highly relevant to understanding the structure of Aβ(16-22) fibrils. The insights from SSNMR on Aβ(16-22) provide a crucial molecular-level foundation that complements the morphological information obtained from cryo-EM.

Polymorphism Analysis of Fibrillar Structures

Amyloid fibril polymorphism refers to the ability of a single polypeptide, such as Amyloid β-Protein (16-22), to form multiple, structurally distinct fibrillar aggregates. nih.gov This heterogeneity is a critical aspect of amyloid biology and has significant implications for understanding disease mechanisms. The structural variations can occur at multiple levels of fibril organization.

These variations include:

Protofilament Number: Mature amyloid fibrils are typically composed of multiple smaller filaments called protofilaments. The number of protofilaments that twist or associate to form the final fibril can vary, leading to different fibril morphologies. nih.gov

Protofilament Arrangement: The spatial organization of protofilaments within a mature fibril can also differ. They can twist together in various helical symmetries or stack in different arrangements. nih.gov

Polypeptide Conformation: The conformation of the peptide itself within the fibril can vary. This includes differences in the backbone and side-chain orientations, as well as the specific segments of the peptide that form the core β-sheets. nih.govportlandpress.com

The size of the initial peptide assemblies can influence the resulting polymorphic structures. core.ac.uk Studies on related amyloid peptides have shown that different oligomer sizes can lead to distinct fibrillar structures. For instance, discontinuous molecular dynamics simulations have suggested that trimeric and paranuclear oligomers can generate different structural patterns during fibrillization. core.ac.uk

The stability of these different polymorphs is often dominated by specific aggregation-prone regions (APRs) within the peptide sequence. biorxiv.org While the core cross-β structure is a shared feature, alternative tertiary packing of these APRs can result in conformationally different yet energetically similar polymorphs. biorxiv.org This structural plasticity helps to explain fundamental properties of amyloids, such as fibril defects and their polymorphic instability in solution. biorxiv.org

Table 1: Factors Contributing to Amyloid Fibril Polymorphism

| Factor | Description | Reference |

| Protofilament Number | Variation in the number of constituent protofilaments within a mature fibril. | nih.gov |

| Protofilament Arrangement | Different spatial arrangements and twisting of protofilaments. | nih.gov |

| Polypeptide Conformation | Differences in the three-dimensional structure of the peptide within the fibril. | nih.govportlandpress.com |

| Oligomer Size | The size of the initial aggregates can dictate the final fibrillar morphology. | core.ac.uk |

X-ray Diffraction (XRD) Studies

X-ray diffraction (XRD) is a fundamental technique for characterizing the structure of amyloid fibrils, including those formed by Amyloid β-Protein (16-22). nih.govnih.govspringernature.com It provides definitive evidence for the presence of the characteristic cross-β structure, which is the hallmark of amyloid architecture. portlandpress.comnih.gov

In a typical XRD experiment on amyloid fibrils, a beam of X-rays is directed at an aligned sample of fibrils. The regular, repeating arrangement of atoms within the fibrils diffracts the X-rays in a specific pattern of reflections. This diffraction pattern provides information about the periodic structures within the fibril.

Key structural features revealed by XRD include:

A reflection at approximately 4.7-4.8 Å: This signal corresponds to the spacing between adjacent β-strands within a β-sheet and is a definitive marker of the cross-β structure. portlandpress.com

A reflection at approximately 8-11 Å: This reflection arises from the spacing between β-sheets, representing the distance between stacked layers of the peptide.

For the Aβ(16-22) fragment, XRD studies have confirmed its ability to form amyloid fibrils with a high degree of order. nih.gov These studies, in conjunction with other techniques like solid-state NMR, have been instrumental in determining the molecular organization within the fibrils. For example, such combined approaches have indicated an antiparallel organization of β-sheets in Aβ(16-22) fibrils. nih.gov The sharpness of the diffraction signals can also provide an indication of the degree of structural order at the molecular level, which in some cases can approach that of crystalline peptides. nih.gov

The process of preparing samples for XRD analysis is crucial and involves forming ordered fibrils, characterizing their morphology by methods like electron microscopy, and then partially aligning the fibrils to obtain a more informative diffraction pattern. springernature.combohrium.com

Table 2: Characteristic X-ray Diffraction Reflections for Amyloid Fibrils

| Reflection Spacing | Structural Interpretation | Reference |

| ~4.7-4.8 Å | Inter-strand distance within a β-sheet | portlandpress.com |

| ~8-11 Å | Inter-sheet distance (stacking of β-sheets) | - |

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is a powerful high-resolution imaging technique used to visualize the morphology of amyloid aggregates, from soluble oligomers to mature fibrils, at the nanometer scale. acs.orgresearchgate.netspringernature.com This technique does not require staining or fixation, allowing for the observation of specimens in a near-native state.

A significant advancement in AFM technology is high-speed AFM (HS-AFM), which enables the real-time observation of dynamic biological processes, including amyloid aggregation. nih.gov HS-AFM can capture images at sub-second to second time resolution, providing unprecedented insights into the kinetics and pathways of fibril formation. nih.gov

Using HS-AFM, researchers can directly visualize the elongation of individual Aβ fibrils as they incorporate soluble monomers or smaller oligomers from the surrounding solution. nih.govpnas.org This has allowed for the observation of different growth modes, such as the formation of straight versus spiral fibrils, and even the switching between these morphologies during elongation. pnas.org In studies of the Aβ(16-22) peptide, in situ AFM has been used to follow the aggregation process, revealing the formation of intermediate structures like flake-like aggregates that can dissolve and reorganize into protofibrils and eventually mature fibrils. acs.orgnih.gov

Conventional tapping-mode AFM is extensively used to characterize the full spectrum of aggregated species present in a sample. springernature.comnih.gov This includes the imaging of:

Oligomers: Small, soluble, and often transient aggregates that are considered early intermediates in the fibrillation pathway. AFM can reveal their size and shape, which are often spherical or globular. acs.orgnih.gov

Protofibrils: Short, flexible fibrillar structures that are precursors to mature fibrils. nih.gov

Mature Fibrils: Long, unbranched filaments that are the final product of the aggregation process. AFM can measure their height, width, and length, providing detailed morphological information. acs.orgnih.gov

For Aβ(16-22), AFM studies have detailed the transition from monomers to oligomers and then to flake-like structures before the final formation of fibrils. acs.orgnih.gov These studies provide a direct visual account of the morphological evolution during the aggregation process.

Table 3: Morphological Species of Aβ(16-22) Observed by AFM

| Aggregate Species | Typical Morphology | Reference |

| Monomers | Individual peptide molecules (not typically resolved) | acs.orgnih.gov |

| Oligomers | Small, spherical or globular particles | acs.orgnih.gov |

| Flake-like Structures | Unstable, intermediate sheet-like aggregates | acs.orgnih.gov |

| Protofibrils | Short, thin, flexible filaments | nih.gov |

| Mature Fibrils | Long, unbranched filaments | acs.orgnih.gov |

Fluorescence Spectroscopy (e.g., Thioflavin T)

Fluorescence spectroscopy is a widely used method for studying amyloid fibril formation, largely due to the availability of specific fluorescent dyes that interact with the cross-β structure of fibrils. nih.govmdpi.com Thioflavin T (ThT) is the most common of these dyes. royalsocietypublishing.orgnih.gov

When ThT is in a solution with monomeric peptides, its fluorescence emission is low. nih.gov However, upon binding to the β-sheet-rich structure of amyloid fibrils, ThT experiences a significant enhancement in its fluorescence quantum yield and a blue shift in its emission maximum to around 482-490 nm. royalsocietypublishing.orgscispace.com This change is attributed to the restriction of rotational freedom of the dye molecule when it binds to the channels running along the surface of the amyloid fibril. royalsocietypublishing.orgnih.gov

The fluorescence properties of ThT make it an excellent tool for monitoring the kinetics of fibril formation in real-time. royalsocietypublishing.orgscispace.com By incubating the peptide solution with ThT and measuring the fluorescence intensity over time, a characteristic sigmoidal curve is often obtained. This curve provides quantitative information about the different phases of aggregation:

Lag Phase: An initial period with low fluorescence, corresponding to the formation of aggregation nuclei.

Elongation Phase: A rapid increase in fluorescence as the nuclei grow into fibrils by incorporating monomers.

Plateau Phase: A final stage where the fluorescence reaches a maximum, indicating that the pool of soluble peptide has been depleted and fibril formation has reached a steady state.

This assay is routinely used to study the aggregation kinetics of Aβ peptides, including the Aβ(16-22) fragment. researchgate.net The kinetic data can be analyzed to determine parameters such as the lag time and the apparent rate constant of fibril growth. researchgate.net Studies have shown that for Aβ(16-22), fibrillation can be rapid, and the kinetics can be well-described by a nucleation-elongation model, where primary nucleation is the rate-limiting step. researchgate.net

Table 4: Phases of Amyloid Fibril Formation as Monitored by Thioflavin T Fluorescence

| Phase | Description | Fluorescence Signal |

| Lag Phase | Nucleation; formation of initial ordered aggregates. | Low and stable |

| Elongation Phase | Rapid growth of fibrils from nuclei. | Steeply increasing |

| Plateau Phase | Equilibrium is reached; monomer concentration is depleted. | High and stable |

Circular Dichroism (CD) Spectroscopy for Secondary Structure Content

Circular Dichroism (CD) spectroscopy is a powerful technique for analyzing the secondary structure of peptides and proteins in solution. jasco-global.com It measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as peptides, providing distinct spectra for different secondary structural motifs like α-helices, β-sheets, and random coils.

For Amyloid β (Aβ) fragments like Aβ(16-22), CD spectroscopy is instrumental in monitoring conformational changes during aggregation. jasco-global.com The Aβ(16-22) fragment, known for its role in the hydrophobic core of the full-length Aβ peptide, readily assembles into amyloid-like fibrils. nih.gov CD studies reveal that the peptide's conformation is highly sensitive to its environment, such as the solvent used. In hexafluoro-2-propanol (HFIP), a solvent known to induce α-helical structures, Aβ(11-28) variants surprisingly showed a high content of β-sheet conformation. researchgate.net The aggregation process for these variants, triggered by adding water to the HFIP solution, was consistent with a model involving an α-helix-containing intermediate. researchgate.net

In a comparative study, the CD spectrum of self-assembled Aβ(16-22) displayed a negative band around 221 nm and an intense positive band at approximately 199 nm, which is suggestive of a twisted β-sheet structure. acs.org A variant, Aβ(16-22)(F20Y), exhibited a different CD spectrum with a negative band at ~216 nm and a positive one at ~191 nm, indicating a distinct, non-twisted β-sheet conformation. acs.org These findings highlight how subtle changes in the amino acid sequence can influence the secondary structure at the molecular level.

Furthermore, studies on Aβ(16-22) analogues in fluorinated alcohols like trifluoroethanol (TFE) and HFIP have shown that the environment dictates the secondary structure. For instance, the AβFY variant in TFE adopts a β-conformation, while in a 20% HFIP solution, it suggests the presence of both α-helical and β-structures. nih.gov This environmental sensitivity is a key factor in the peptide's aggregation pathway.

Table 1: Secondary Structure of Aβ(16-22) and Variants by CD Spectroscopy

| Peptide Variant | Solvent/Condition | Observed Secondary Structure | Spectral Features |

|---|---|---|---|

| Aβ(16-22) | Self-assembled in buffer | Twisted β-sheet | Negative band at ~221 nm; Positive band at ~199 nm acs.org |

| Aβ(16-22)(F20Y) | Self-assembled in buffer | Distinct β-sheet | Negative band at ~216 nm; Positive band at ~191 nm acs.org |

| AβFY | TFE | β-conformation | Indicates β-structure nih.gov |

| AβFY | 20% HFIP | α-helix and β-structure | Suggests structural heterogeneity nih.gov |

| AβYF | 20% HFIP | α-helical conformation | May arise from structural heterogeneity of aggregates nih.gov |

Infrared (IR) and Nanospectroscopy Techniques (e.g., ATR-FTIR, AFM-IR)

Infrared (IR) spectroscopy, particularly Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy, provides detailed information about the vibrational modes of peptide bonds and thus their secondary structure. The amide I band (1600–1700 cm⁻¹) is especially sensitive to the peptide backbone conformation. For amyloid structures, a strong peak around 1620–1630 cm⁻¹ is characteristic of intermolecular β-sheets, while a minor peak or shoulder near 1690 cm⁻¹ can indicate an antiparallel arrangement of the β-strands. nih.govmdpi.com

Studies using FTIR on a modified Aβ(16-22) peptide in D₂O showed a prominent peak at 1624 cm⁻¹ and another at 1690 cm⁻¹, which are characteristic features of amyloid fibrils composed of antiparallel β-sheets. nih.gov Similarly, FTIR analysis of a self-assembling AAKLVFF peptide, based on the Aβ(16-20) sequence, revealed a peak at 1625 cm⁻¹ associated with β-sheets. core.ac.uk

The advent of nanospectroscopy techniques, such as Atomic Force Microscopy-Infrared (AFM-IR) spectroscopy, has enabled the correlation of topographical information with chemical structure at the nanoscale. mdpi.comrsc.org This is particularly valuable for studying heterogeneous samples containing different aggregated species, from oligomers to mature fibrils. mdpi.com AFM-IR can overcome the spatial resolution limits of conventional IR spectroscopy, allowing for the acquisition of spectra from individual fibrillar structures. mdpi.comrsc.org

Research using AFM-IR on Aβ(16-22) has provided unprecedented insights into its aggregation pathway. These studies have shown that the peptide undergoes a structural transition during fibril maturation. biorxiv.org Early-stage aggregates, including oligomers and protofibrils, were found to possess an ordered parallel β-sheet structure. biorxiv.org As the fibrils mature, they transform into the more commonly observed antiparallel β-sheet conformation. biorxiv.org This finding contrasts with the known aggregation pathway of the full-length Aβ peptide, highlighting the unique assembly mechanism of the Aβ(16-22) fragment. biorxiv.org

Table 2: IR Spectral Bands for Aβ(16-22) Aggregate Structures

| Technique | Aggregate Type | Amide I Peak Position (cm⁻¹) | Inferred Secondary Structure |

|---|---|---|---|

| AFM-IR | Early-stage aggregates (Oligomers) | ~1630 cm⁻¹ (major), ~1660 cm⁻¹ (major) | Parallel β-sheet and random/α-helical mdpi.combiorxiv.org |

| AFM-IR | Mature Fibrils | ~1630 cm⁻¹ (major) | Antiparallel β-sheet (transition from parallel) mdpi.combiorxiv.org |

| ATR-FTIR | Aβ(16-22)-DₘK* Fibrils | 1624 cm⁻¹, 1690 cm⁻¹ | Antiparallel β-sheets nih.gov |

| FTIR | AAKLVFF Fibrils | 1625 cm⁻¹ | β-sheet core.ac.uk |

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) is a crucial imaging technique for the direct visualization of the morphology of amyloid aggregates. By staining samples with heavy metals like uranyl acetate, TEM provides high-contrast images that reveal the size, shape, and structure of fibrils, protofibrils, and other oligomeric species.

TEM studies of Aβ(16-22) and its enantiomeric forms have revealed distinct morphological features. The self-assembled L-Aβ(16-22) and D-Aβ(16-22) peptides both form flexible, twisted fibrils with an average width of 11.8 ± 0.5 nm. nih.gov In contrast, an equimolar mixture of the L- and D-enantiomers assembles into rigid, semi-crystalline structures with significantly different morphologies. nih.gov Another study comparing Aβ(16-22) with its Aβ(16-22)(F20Y) analogue found that while both formed long fibers, their widths were considerably different: Aβ(16-22) fibrils were 7.6 ± 1.6 nm wide, whereas the Aβ(16-22)(F20Y) fibrils were nearly twice as wide at 14.3 ± 4.2 nm. acs.org

Time-resolved TEM studies have also captured the evolution of aggregate morphology. For an Aβ(16-22) mutant (E22Q), early assemblies formed after one hour were wide ribbons up to 40 nm in width. researchgate.net After 20 days of incubation, these structures matured into narrower, more defined fibers with a width of 11.6 ± 1.2 nm. researchgate.net This morphological transformation often accompanies the underlying changes in secondary structure detected by spectroscopic methods. researchgate.net Furthermore, the application of liquid-phase TEM (LP-TEM) is an emerging frontier, offering the potential to observe the dynamic processes of Aβ oligomer formation and protofibril growth in real-time within a liquid environment. biorxiv.org

Table 3: Morphological Data of Aβ(16-22) Aggregates from TEM

| Peptide Variant | Aggregate Morphology | Average Width/Dimensions |

|---|---|---|

| L-Aβ(16-22) | Flexible, twisted fibrils | 11.8 ± 0.5 nm nih.gov |

| D-Aβ(16-22) | Flexible, twisted fibrils | 11.8 ± 0.5 nm nih.gov |

| L/D-Aβ(16-22) Mixture | Rigid, semi-crystalline structures | Distinct from single enantiomers nih.gov |

| Aβ(16-22) | Fibrils | 7.6 ± 1.6 nm acs.org |

| Aβ(16-22)(F20Y) | Fibrils | 14.3 ± 4.2 nm acs.org |

| Aβ(16-22)E22Q | Wide ribbons (1 hour) | Up to 40 nm researchgate.net |

| Aβ(16-22)E22Q | Mature fibers (20 days) | 11.6 ± 1.2 nm researchgate.net |

Table of Compounds

| Compound Name |

|---|

| Amyloid β-Protein (16-22) Trifluoroacetate |

| Amyloid β-Protein (11-28) |

| Aβ(16-22)(F20Y) |

| AβFY |

| AβYF |

| Aβ(16-22)E22Q |

| L-Aβ(16-22) |

| D-Aβ(16-22) |

| AAKLVFF |

| Trifluoroethanol (TFE) |

| Hexafluoro-2-propanol (HFIP) |

| Uranyl acetate |

Computational Modeling and Simulation of Amyloid B Protein 16 22

Monte Carlo Simulations

Monte Carlo (MC) simulations offer a different approach to studying Aβ(16-22) aggregation by exploring the system's phase space through random moves rather than by integrating equations of motion. This method is particularly well-suited for thermodynamic analysis. nih.gov

Unbiased MC simulations using a sequence-based atomic model with effective potentials for hydrogen bonds and hydrophobicity have been used to study systems of up to six Aβ(16-22) peptides. nih.gov These simulations found that while an isolated peptide exists mainly as a random coil, systems with three or more chains readily form aggregated structures with high β-sheet content. nih.gov The results also confirmed a preference for antiparallel β-strand arrangements. nih.gov More recently, lattice Monte Carlo simulations have been employed to capture the aggregation pathways of ten Aβ(16-22) peptides over very long timescales (billions of steps), providing further insight into the multi-step mechanisms of fibril formation. aip.org

Computational Prediction of Phase Behavior and Stability